molecular formula C19H19ClFNO B1325662 4-Chloro-2-fluoro-3'-piperidinomethyl benzophenone CAS No. 898793-46-9

4-Chloro-2-fluoro-3'-piperidinomethyl benzophenone

Cat. No.: B1325662
CAS No.: 898793-46-9
M. Wt: 331.8 g/mol
InChI Key: IMZHBYDGMVKPID-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3'-piperidinomethyl benzophenone (CAS: 898789-18-9) is a substituted benzophenone derivative characterized by a benzophenone backbone with distinct functional groups:

  • Chlorine at the 4-position and fluorine at the 2-position on one aromatic ring.
  • A piperidinomethyl group (–CH₂–C₅H₁₀N) attached to the 3'-position of the second aromatic ring .

This compound is utilized in pharmaceutical research due to the piperidine moiety, which enhances bioavailability and receptor binding affinity. Benzophenone derivatives are widely employed as photoinitiators, UV stabilizers, and intermediates in drug synthesis .

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-16-7-8-17(18(21)12-16)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZHBYDGMVKPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643159
Record name (4-Chloro-2-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-46-9
Record name Methanone, (4-chloro-2-fluorophenyl)[3-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3’-piperidinomethyl benzophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route is as follows:

  • Step 1: Synthesis of 4-Chloro-2-fluorobenzophenone

      Reactants: 4-Chlorobenzoyl chloride, 2-Fluorobenzene

      Conditions: Friedel-Crafts acylation using aluminum chloride as a catalyst

      Product: 4-Chloro-2-fluorobenzophenone

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3’-piperidinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chl

Biological Activity

4-Chloro-2-fluoro-3'-piperidinomethyl benzophenone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClFNC_{19}H_{20}ClFN, with a molecular weight of approximately 313.82 g/mol. Its structure features a benzophenone core substituted with chlorine and fluorine atoms, alongside a piperidinomethyl group, which is crucial for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for further development in treating infections. It has shown effectiveness against a range of bacterial strains.
  • Anticancer Properties : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. Its mechanism involves inducing apoptosis (programmed cell death) and disrupting cell cycle progression.

Antimicrobial Activity

A study highlighted the effectiveness of this compound against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing potent activity against Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines, including human breast cancer (MCF-7) and lung cancer (A549). The IC50 values were calculated to assess potency.

Cell Line IC50 (µM)
MCF-712.5
A54915.0

These findings suggest that the compound's anticancer activity may be superior to existing treatments, such as 5-fluorouracil, which has an IC50 value of approximately 20 µM for MCF-7 cells .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of various derivatives of benzophenone compounds, including this compound. The study confirmed its broad-spectrum antibacterial activity and suggested potential applications in pharmaceutical formulations aimed at treating bacterial infections.
  • Evaluation of Anticancer Effects : A comparative study evaluated the cytotoxicity of Mannich bases derived from piperidine structures against different cancer cell lines. The results indicated that compounds similar to this compound exhibited enhanced cytotoxic effects compared to traditional chemotherapeutics, emphasizing their potential as novel anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physicochemical properties, and applications of 4-chloro-2-fluoro-3'-piperidinomethyl benzophenone with five analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Heterocycle Key Applications
This compound C₁₉H₁₈ClFNO 343.8 Cl (4), F (2), –CH₂–C₅H₁₀N (3') Piperidine Pharmaceutical intermediates, anti-inflammatory agents
4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone C₁₉H₂₀BrFN₂O 422.3 Br (4), F (3), –CH₂–C₄H₁₀N₂ (2') 4-Methylpiperazine Anticancer research, kinase inhibitors
4'-Chloro-3'-fluoro-2-morpholinomethyl benzophenone C₁₈H₁₆ClFNO₂ 348.8 Cl (4'), F (3'), –CH₂–C₄H₈NO₂ (2) Morpholine UV-curing agents, photoinitiators
4-Chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone C₁₈H₁₆ClFNO₂S 364.8 Cl (4), F (2), –CH₂–C₄H₈NOS (3') Thiomorpholine Antibacterial agents, polymer crosslinkers
4-Chloro-3-fluoro-4'-piperidinomethyl benzophenone C₁₉H₁₈ClFNO 343.8 Cl (4), F (3), –CH₂–C₅H₁₀N (4') Piperidine Organic synthesis intermediates, CNS drug candidates

Key Research Findings

Substituent Effects on Pharmacological Activity
  • The piperidinomethyl group in the target compound enhances blood-brain barrier penetration, making it suitable for CNS-targeted drugs, whereas morpholine or thiomorpholine analogues exhibit reduced CNS activity due to higher polarity .
  • Halogen positioning significantly impacts electronic effects:
    • The 4-chloro-2-fluoro substitution pattern in the target compound provides optimal steric and electronic properties for binding to inflammatory mediators (e.g., COX-2) compared to 4-bromo-3-fluoro derivatives, which show higher cytotoxicity .
Photoinitiator Efficiency
  • Benzophenone derivatives with electron-withdrawing groups (e.g., Cl, F) exhibit red-shifted UV absorption, enabling activation at longer wavelengths (300–350 nm). The target compound’s piperidinomethyl group slightly reduces photoinitiator efficiency compared to morpholine derivatives, which are more widely used in UV-curable inks .

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